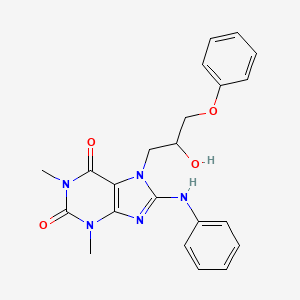
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H23N5O4 and its molecular weight is 421.457. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Scientific Research Applications of Purine Derivatives
Biological Activity Profiling
Compounds with complex purine structures, such as the one mentioned, are often explored for their biological activities. Research might focus on understanding how these compounds interact with various biological pathways, including their potential role as enzyme inhibitors or activators. For example, aminophylline, a known bronchodilator used in treating diseases like COPD and asthma, functions by increasing cyclic adenosine monophosphate (cAMP) through phosphodiesterase (PDE) inhibition, showcasing how purine derivatives impact physiological processes (S. Meena, 2019).
Metabolism and Excretion Studies
Understanding the metabolism and excretion of chemical compounds is crucial in drug development and toxicology. Studies on compounds like 7-hydroxycitronellal, a synthetic fragrance, reveal insights into human metabolites and their urinary excretion kinetics. Such research provides foundational knowledge for assessing exposure risks and safety profiles of chemicals, which could be applied to the compound (M. Stoeckelhuber et al., 2017).
Antiallergic Potential
Research into the antiallergic effects of certain compounds, like tazifylline, offers insight into how purine derivatives might be leveraged to mitigate allergic reactions. By evaluating their impact on skin reactivity and allergic responses, scientists can identify potential therapeutic uses for these compounds in treating allergies (J. Ring et al., 1988).
Environmental and Dietary Exposures
Investigating the presence and impact of chemical compounds in the environment and food can highlight their potential health effects. For example, studies on phthalates and bisphenol A (BPA) in foods and their estimated dietary exposure in adults help understand the environmental sources of exposure and associated risks, which is relevant for assessing the safety of other chemical compounds (A. Sakhi et al., 2014).
特性
IUPAC Name |
8-anilino-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-25-19-18(20(29)26(2)22(25)30)27(21(24-19)23-15-9-5-3-6-10-15)13-16(28)14-31-17-11-7-4-8-12-17/h3-12,16,28H,13-14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBAGMCWSLHBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=CC=CC=C3)CC(COC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)--[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol](/img/structure/B2915514.png)

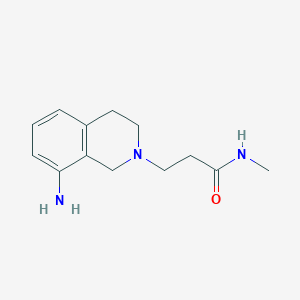

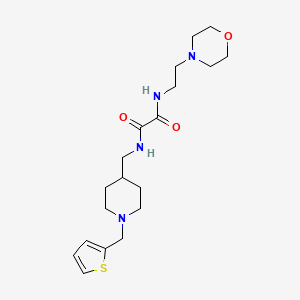


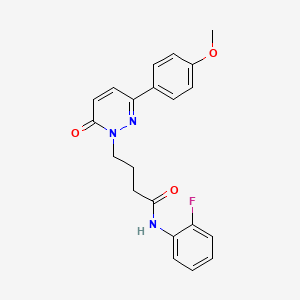
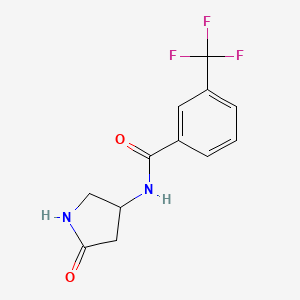
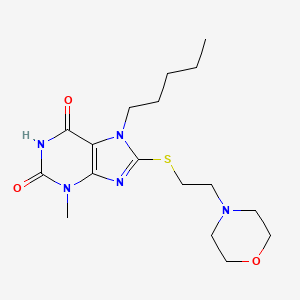
![3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole](/img/structure/B2915534.png)
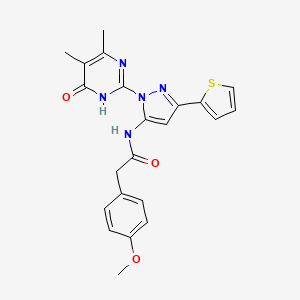
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2915536.png)